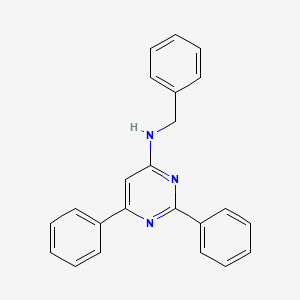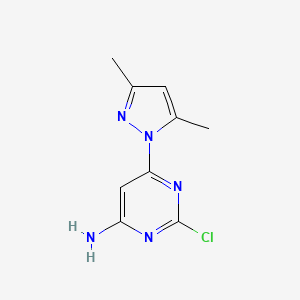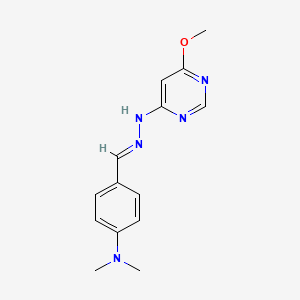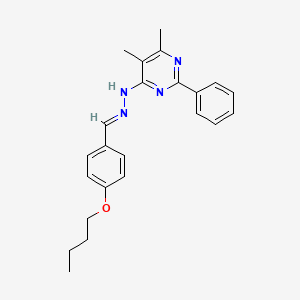
2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone
Descripción general
Descripción
2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, also known as LFM-A13, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. LFM-A13 has been found to be effective in inhibiting the growth of cancer cells, reducing inflammation, and improving the outcome of neurological disorders.
Aplicaciones Científicas De Investigación
2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the growth of cancer cells, reducing inflammation, and improving the outcome of neurological disorders. 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of damaged proteins in cells, which triggers cell death. 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has also been found to inhibit the activity of the NF-κB pathway, which is responsible for the regulation of inflammation. This inhibition leads to a reduction in the production of inflammatory cytokines, which helps to reduce inflammation.
Mecanismo De Acción
2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone inhibits the activity of the proteasome, which is responsible for the degradation of proteins in cells. The proteasome is a large complex of proteins that is responsible for breaking down damaged or unwanted proteins in cells. 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone binds to the proteasome and prevents it from breaking down proteins. This leads to the accumulation of damaged proteins in cells, which triggers cell death. 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone also inhibits the activity of the NF-κB pathway, which is responsible for the regulation of inflammation. This inhibition leads to a reduction in the production of inflammatory cytokines, which helps to reduce inflammation.
Biochemical and Physiological Effects
2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve the outcome of neurological disorders. 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been found to induce apoptosis, or programmed cell death, in cancer cells. This leads to the death of cancer cells and a reduction in tumor growth. 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. This helps to reduce inflammation and improve the outcome of inflammatory diseases. 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been found to improve the outcome of neurological disorders by protecting neurons from damage and promoting neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has a number of advantages and limitations for use in lab experiments. One of the advantages of 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is that it is a small molecule inhibitor that can be easily synthesized and purified. This makes it suitable for use in a wide range of experiments. 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has also been extensively studied, and its mechanism of action is well understood. This makes it a valuable tool for studying the proteasome and the NF-κB pathway. However, one of the limitations of 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is that it can be toxic at high concentrations. This can limit its use in certain experiments. 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone also has a relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are a number of future directions for the study of 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. One area of research is the development of more potent and selective inhibitors of the proteasome and the NF-κB pathway. This could lead to the development of more effective therapies for cancer and inflammatory diseases. Another area of research is the study of the role of 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in the regulation of autophagy. Autophagy is a process by which cells break down and recycle damaged or unwanted proteins. 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been found to inhibit autophagy, and further research in this area could lead to a better understanding of the role of autophagy in disease. Finally, the use of 2-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in combination with other therapies is an area of research that holds promise for the development of more effective treatments for cancer and inflammatory diseases.
Propiedades
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4/c1-29(26-17-20-14-8-9-15-21(20)25)24-27-22(18-10-4-2-5-11-18)16-23(28-24)19-12-6-3-7-13-19/h2-17H,1H3/b26-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQKUSDAWPDFHI-YZSQISJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-aminophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843285.png)
![1-(pentafluorophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843295.png)
![1-(4-nitrophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843297.png)
![1-(3,4-dichlorophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843301.png)
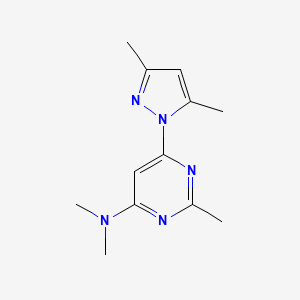
![2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethanol](/img/structure/B3843312.png)
